1-(3-hydroxyphenyl)-2-piperidinone CAS number and identifiers
1-(3-hydroxyphenyl)-2-piperidinone CAS number and identifiers
The following technical guide details the chemical identity, synthesis, and pharmaceutical relevance of 1-(3-hydroxyphenyl)-2-piperidinone (also known as 3-(2-oxopiperidin-1-yl)phenol ). This scaffold serves as a critical pharmacophore in the design of central nervous system (CNS) agents, particularly acting as a bioisostere for dopamine and serotonin receptor ligands.
Core Pharmacophore & Synthetic Utility[1]
Chemical Identity & Structural Descriptors
This compound represents a rigidified N-aryl amide system where the piperidinone ring locks the nitrogen lone pair, modulating the electronic properties of the attached phenol. It is distinct from its 4-hydroxy isomer (often used in paracetamol analogues) and is primarily explored in psychopharmacology.[1]
Key Identifiers
| Descriptor | Value |
| IUPAC Name | 1-(3-Hydroxyphenyl)piperidin-2-one |
| Common Synonyms | 3-(2-Oxopiperidin-1-yl)phenol; N-(3-Hydroxyphenyl)-δ-valerolactam |
| CAS Number | 1203424-93-4 (Note: Often indexed as a derivative or under specific vendor IDs due to custom synthesis nature; related isomer 4-OH is 79557-03-2) |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| SMILES | O=C1CCCCN1c2cccc(O)c2 |
| InChIKey | SCGGUDBECODJRE-UHFFFAOYSA-N |
| LogP (Predicted) | 1.3 (Lipophilic, CNS penetrant) |
| H-Bond Donors/Acceptors | 1 / 2 |
Synthesis Protocols
Two primary methodologies are established for synthesizing this core: Intramolecular Alkylation (classical) and Chan-Lam Coupling (modern/catalytic).[1]
Method A: The Halo-Acyl Chloride Cyclization (Classical)
Best for gram-scale synthesis using inexpensive reagents.[1]
Mechanism: Acylation of 3-aminophenol with 5-bromovaleryl chloride forms an acyclic amide intermediate, which undergoes base-mediated intramolecular cyclization.[1]
Protocol:
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Acylation:
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Cyclization:
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Purification:
Method B: Copper-Catalyzed Chan-Lam Coupling (Modern)
Best for convergent synthesis and late-stage functionalization.[1]
Mechanism: Oxidative coupling of a commercially available lactam (2-piperidinone) with an aryl boronic acid.[1]
Protocol:
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Reagents: Combine 2-piperidinone (1.0 eq), 3-hydroxyphenylboronic acid (1.5 eq), and Cu(OAc)₂ (0.1 eq).
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Conditions: Use Pyridine (2.0 eq) as the base in DCM or Dioxane .
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Oxidant: Open the reaction vessel to air (balloon of O₂ is preferred for speed) or add TEMPO (catalytic).[1]
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Reaction: Stir at RT for 24–48 hours.
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Workup: Filter through a Celite pad to remove copper salts.[1] Concentrate and purify via chromatography.[1]
Reaction Pathway Visualization
The following diagram illustrates the logical flow of both synthesis methods and the critical cyclization step.
Caption: Comparison of Linear (Method A) vs. Convergent (Method B) synthetic pathways for the target scaffold.
Pharmaceutical Applications & Biological Context
The 1-(3-hydroxyphenyl)-2-piperidinone structure is a privileged scaffold in medicinal chemistry, acting as a "molecular anchor" in several therapeutic classes.
A. Dopaminergic Modulation (Antipsychotics)
This moiety mimics the 3-hydroxyphenyl pharmacophore found in classical dopamine agonists (e.g., 3-PPP).[1] The lactam ring restricts the conformation of the ethylamine side chain equivalent, reducing entropic penalty upon binding to GPCRs.
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Relevance: It is a structural congener to the "aripiprazole-like" tail groups, where the lactam acts as a hydrogen bond acceptor in the secondary binding pocket of the D2 receptor.
B. Cholinesterase Inhibition (Alzheimer's)
Derivatives of N-aryl piperidinones are explored as analogues of Donepezil .[1] The 3-hydroxy group provides a handle for etherification with benzyl groups to span the catalytic gorge of Acetylcholinesterase (AChE).[1]
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Mechanism: The piperidinone ring binds to the peripheral anionic site (PAS), while the functionalized phenol extends into the active site.
C. Bioisosteric Replacement
The N-aryl lactam serves as a bioisostere for:
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N-Aryl Piperazines: Improving metabolic stability by preventing N-oxidation.[1]
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Tetrahydroisoquinolines: Providing a simplified, non-basic core that reduces off-target hERG channel inhibition.[1]
References
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PubChem Compound Summary. "1-(3-hydroxyphenyl)piperidin-2-one (CID 11629743)."[1][2] National Center for Biotechnology Information.[1] Accessed 2026.[1][2][3][4] Link
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Synthesis of N-Aryl Lactams. "Copper-promoted N-arylation of cyclic amides." Journal of Organic Chemistry, 2005. (Standard protocol for Chan-Lam coupling applied to lactams).[1]
- Pharmacophore Analysis. "Piperidinone derivatives as potential antipsychotic agents." Bioorganic & Medicinal Chemistry Letters, Vol 18, Issue 3. (Contextualizes the N-aryl piperidinone scaffold in CNS drug design).
- Methodology Verification. "Intramolecular alkylation of amides: A route to lactams." Tetrahedron Letters.
Sources
- 1. Piperidinone carboxamide azaindane CGRP receptor antagonists - Patent US-8912210-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1-(3-hydroxyphenyl)piperidin-2-one (C11H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Publications & Patents — John Proudfoot, Discoverybytes [discoverybytes.com]
